2-{[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-(3-methylbutyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-(3-methylbutyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with a cyano group and a 4-methylphenyl group, along with a sulfanyl linkage to an acetamide moiety. Its unique structure suggests potential utility in medicinal chemistry, materials science, and as a synthetic intermediate.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-(3-methylbutyl)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridine ring, followed by the introduction of the cyano and 4-methylphenyl groups through electrophilic aromatic substitution reactions. The sulfanyl linkage is then formed via a nucleophilic substitution reaction, where a thiol group reacts with a suitable leaving group on the pyridine ring. Finally, the acetamide moiety is introduced through an amidation reaction, often using an acyl chloride or anhydride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
2-{[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-(3-methylbutyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the cyano and acetamide groups suggests possible interactions with biological targets.
Medicine
In medicinal chemistry, this compound could be investigated for its pharmacological properties. Its structure is reminiscent of known bioactive molecules, suggesting potential as a lead compound for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 2-{[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-(3-methylbutyl)acetamide exerts its effects would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity through binding interactions. The cyano group could form hydrogen bonds or participate in dipole interactions, while the acetamide moiety could engage in hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-{[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide
- 2-{[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-(3-ethylbutyl)acetamide
Uniqueness
Compared to similar compounds, 2-{[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-(3-methylbutyl)acetamide may offer unique properties due to the specific arrangement of its functional groups. The combination of the cyano, sulfanyl, and acetamide groups in this particular configuration could result in distinct reactivity and biological activity profiles, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H23N3OS |
---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
2-[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl-N-(3-methylbutyl)acetamide |
InChI |
InChI=1S/C20H23N3OS/c1-14(2)10-11-22-19(24)13-25-20-17(12-21)8-9-18(23-20)16-6-4-15(3)5-7-16/h4-9,14H,10-11,13H2,1-3H3,(H,22,24) |
InChI Key |
SDXBNLXGWNWNDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(C=C2)C#N)SCC(=O)NCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.